A Technical Guide to 7-Chloro-3-methyl-1H-indole-2-carbaldehyde (CAS 910442-16-9): Properties, Synthesis, and Applications in Drug Discovery
A Technical Guide to 7-Chloro-3-methyl-1H-indole-2-carbaldehyde (CAS 910442-16-9): Properties, Synthesis, and Applications in Drug Discovery
Executive Summary: 7-Chloro-3-methyl-1H-indole-2-carbaldehyde is a halogenated heterocyclic compound featuring the indole scaffold, a privileged structure in medicinal chemistry. Its trifunctional nature—a reactive aldehyde group, a modifiable indole nitrogen, and a lipophilic chloro-substituent—makes it a valuable and versatile building block for the synthesis of novel therapeutic agents. This guide provides an in-depth analysis of its known properties, a proposed, mechanistically-grounded synthesis protocol, its chemical reactivity, and its potential applications for researchers and professionals in drug development.
Compound Identification and Physicochemical Properties
7-Chloro-3-methyl-1H-indole-2-carbaldehyde is a solid organic compound at room temperature. The core of its structure is a 3-methylindole moiety, formylated at the 2-position and chlorinated at the 7-position of the benzene ring. This specific substitution pattern influences the molecule's electronic properties and steric profile, which are critical determinants of its reactivity and biological activity.
Table 1: Chemical Identifiers
| Identifier | Value | Source |
| CAS Number | 910442-16-9 | [1] |
| Molecular Formula | C₁₀H₈ClNO | |
| Molecular Weight | 193.63 g/mol | |
| InChI Key | FLYFADJEUDJOJU-UHFFFAOYSA-N | |
| Canonical SMILES | CC1=C(C=O)NC2=C1C=CC=C2Cl | [1] |
Table 2: Physical and Chemical Properties
| Property | Value | Source |
| Physical Form | Solid | |
| Purity | ≥95% (Typical) | |
| Storage Temperature | 2-8°C, under inert atmosphere |
Note: Specific experimental data such as melting point, boiling point, and detailed spectral analyses (¹H NMR, ¹³C NMR) for this exact compound are not extensively reported in publicly available literature. Researchers should perform their own characterization upon synthesis or acquisition.
Synthesis and Purification
The most logical and widely adopted method for the formylation of electron-rich heterocycles like indoles is the Vilsmeier-Haack reaction .[2] This reaction utilizes a Vilsmeier reagent, an electrophilic chloroiminium ion, which is typically generated in situ from a tertiary amide (like N,N-dimethylformamide, DMF) and an acid chloride (like phosphorus oxychloride, POCl₃). Given that the C3 position of the starting material, 7-chloro-3-methyl-1H-indole, is already substituted, the electrophilic formylation is directed to the next most activated position, C2.
Proposed Synthesis Workflow
The overall transformation involves the reaction of 7-chloro-3-methyl-1H-indole with the Vilsmeier reagent, followed by aqueous hydrolysis to yield the target aldehyde.
Caption: Proposed Vilsmeier-Haack synthesis of the target compound.
Detailed Experimental Protocol: Vilsmeier-Haack Formylation
This protocol is adapted from established procedures for the formylation of similar indole derivatives.[2][3]
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Vilsmeier Reagent Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF, 3 equivalents). Cool the flask to 0°C in an ice-water bath.
-
Slowly add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 5°C.
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Stir the resulting mixture at 0°C for an additional 30 minutes to ensure complete formation of the Vilsmeier reagent.
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Reaction with Indole: Dissolve the starting material, 7-chloro-3-methyl-1H-indole (1 equivalent), in a minimal amount of anhydrous DMF.
-
Slowly add the indole solution to the pre-formed Vilsmeier reagent at 0°C.
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After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
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Workup and Isolation: Once the reaction is complete, carefully pour the reaction mixture into a beaker containing crushed ice with vigorous stirring.
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Neutralize the solution by the slow addition of a saturated sodium hydroxide (NaOH) or sodium carbonate (Na₂CO₃) solution until the pH is approximately 8-9.
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The product will typically precipitate as a solid. Collect the crude solid by vacuum filtration and wash thoroughly with cold water.
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Dry the crude product under vacuum.
Purification Protocol
The crude product can be purified by either recrystallization or column chromatography.
Caption: Standard purification workflows for the target compound.
Recrystallization: Ethanol or an ethanol/water mixture is often effective for recrystallizing indole derivatives.[2] Dissolve the crude solid in a minimum amount of the hot solvent, then allow it to cool slowly. The purified crystals can be collected by filtration.
Column Chromatography: For higher purity, the crude product can be purified using silica gel column chromatography with a non-polar/polar solvent system, such as a gradient of ethyl acetate in hexanes.
Chemical Reactivity and Derivatization Potential
The structure of 7-chloro-3-methyl-1H-indole-2-carbaldehyde offers multiple handles for chemical modification, making it a highly valuable scaffold in combinatorial chemistry and drug discovery.
Caption: Key reaction pathways for derivatizing the title compound.
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Reactions of the Aldehyde Group: The aldehyde at the C2 position is a versatile functional group.
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Oxidation: It can be readily oxidized to the corresponding 7-chloro-3-methyl-1H-indole-2-carboxylic acid using standard oxidizing agents (e.g., KMnO₄, Ag₂O).
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Condensation: It undergoes condensation reactions with primary amines to form Schiff bases (imines) and with active methylene compounds (e.g., malononitrile) in Knoevenagel condensations.[4][5] These reactions are fundamental for extending the molecular framework.
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Reduction: The aldehyde can be reduced to the corresponding alcohol (2-hydroxymethyl derivative).
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Wittig Reaction: It can be converted to an alkene.
-
-
Reactions at the Indole Nitrogen: The N-H proton is weakly acidic and can be deprotonated with a suitable base, allowing for:
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N-Alkylation/N-Arylation: Introduction of various alkyl, benzyl, or aryl groups can significantly modulate the compound's steric and electronic properties, which is a common strategy in drug design to improve pharmacokinetic profiles.
-
Applications in Medicinal Chemistry and Drug Discovery
The indole nucleus is a cornerstone of medicinal chemistry, found in numerous natural products and synthetic drugs.[4][6] Indole-3-carbaldehyde and its derivatives have demonstrated a wide spectrum of biological activities, including anticancer, anti-inflammatory, antibacterial, and antifungal properties.[6][7]
While specific bioactivity data for 7-chloro-3-methyl-1H-indole-2-carbaldehyde is scarce, its structural motifs suggest significant potential:
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Scaffold for Library Synthesis: As a trifunctional building block, it is an ideal starting point for generating diverse chemical libraries for high-throughput screening. The chlorine atom at the 7-position increases lipophilicity, which can enhance membrane permeability, and provides a potential site for further modification via cross-coupling reactions.
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Precursor to Bioactive Molecules: The reactivity of the aldehyde group allows for its conversion into a wide array of functional groups and heterocyclic rings known to possess biological activity. For instance, condensation with hydrazines or hydroxylamine can lead to the formation of pyrazole or isoxazole-fused indole systems.[4]
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Potential Therapeutic Targets: Based on the activities of related indole compounds, derivatives of this scaffold could be investigated as inhibitors of enzymes like lanosterol 14α-demethylase (antifungal) or as ligands for various receptors.[5]
Safety and Handling
As with any laboratory chemical, 7-chloro-3-methyl-1H-indole-2-carbaldehyde should be handled with appropriate care in a well-ventilated area, using personal protective equipment (PPE).
Table 3: GHS Hazard Information
| Category | Information | Source |
| Pictogram | GHS07 (Exclamation Mark) | [8] |
| Signal Word | Warning | [8] |
| Hazard Statements | H319: Causes serious eye irritation. | |
| H315: Causes skin irritation (common for related compounds). | [8] | |
| H335: May cause respiratory irritation (common for related compounds). | [8] | |
| Precautionary Statements | P264: Wash skin thoroughly after handling. | |
| P280: Wear protective gloves/eye protection/face protection. | [9] | |
| P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | ||
| P337+P313: If eye irritation persists: Get medical advice/attention. |
Handling and Storage:
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, preferably under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C.
-
Handling: Avoid inhalation of dust and contact with skin and eyes.[9] Use in a chemical fume hood. Change contaminated clothing immediately and wash hands after handling.
References
-
Royal Society of Chemistry. (n.d.). Supporting information. Retrieved February 27, 2026, from [Link]
- Google Patents. (n.d.). CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds.
-
El-Faham, A., et al. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(1), 1-20. Retrieved February 27, 2026, from [Link]
-
Zhang, J., et al. (2024). Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. Organic Syntheses, 101, 21-33. Retrieved February 27, 2026, from [Link]
-
ResearchGate. (2020). New Insights into the Modifications and Bioactivities of Indole-3-Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review. Retrieved February 27, 2026, from [Link]
-
Preprints.org. (2025). New Insights into the Modifications and Bioactivities of Indole-3- Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review. Retrieved February 27, 2026, from [Link]
-
AIP Publishing. (2025). Synthesis and bio-evaluation of 2-Methyl Indole-3-carboxaldehyde derivatives as potential lanosterol 14-demethylase inhibitors. Retrieved February 27, 2026, from [Link]
-
Wikipedia. (n.d.). Indole-3-carbaldehyde. Retrieved February 27, 2026, from [Link]
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